Famprofazone

Description

Famprofazone is a nonsteroidal anti-inflammatory agent found in combination products such as ‘Gewodin’ which is marketed in Taiwan. It is important to note that the drug is metabolized to [methamphetamine] and [amphetamine] in the body and can lead to positive tests results for illicit drug use. This compound is included in the list of prohibited substances specified by the ‘World Anti-Doping Agency’ (WADA).

structure given in first source; ingredient of Gewodin; methamphetamine is a metabolite of this cpd

Structure

3D Structure

Properties

IUPAC Name |

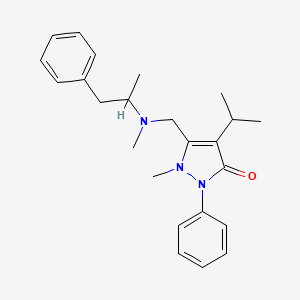

1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXVOXXWGNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045435 | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22881-35-2 | |

| Record name | Famprofazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famprofazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famprofazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famprofazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Famprofazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMPROFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famprofazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Famprofazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a probable synthetic pathway for famprofazone, a non-steroidal anti-inflammatory drug (NSAID) that also acts as a metabolic precursor to amphetamine and methamphetamine. The synthesis is presented in a two-step process, commencing with the formation of the core pyrazolone structure, 4-isopropyl-antipyrine (propyphenazone), followed by the introduction of the aminomethyl side chain via a Mannich reaction. This document provides detailed experimental protocols, a comprehensive list of precursors and reagents, and quantitative data to support the proposed synthetic route.

Introduction

This compound, chemically known as (RS)-4-(N-benzyl-N-methylaminomethyl)-1,5-dimethyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one, is a compound of interest due to its pharmacological profile. While classified as an NSAID, its metabolism in the human body yields amphetamine and methamphetamine, a characteristic that has led to its inclusion in lists of prohibited substances by anti-doping agencies. Understanding its synthesis is crucial for forensic analysis, pharmaceutical research, and the development of related compounds. This guide outlines a likely and chemically sound pathway for the synthesis of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two main stages:

-

Step 1: Synthesis of 4-Isopropyl-antipyrine (Propyphenazone). This initial step establishes the core pyrazolone ring system with the necessary isopropyl substituent at the 4-position.

-

Step 2: Mannich Reaction for the Introduction of the Aminomethyl Group. The final step involves the aminomethylation of the 4-isopropyl-antipyrine intermediate to yield this compound.

The overall proposed synthesis is depicted in the following workflow:

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the synthesis of this compound.

| Compound Name | Role | Step | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2-isopropylacetoacetate | Starting Material | 1 | C9H16O3 | 172.22 |

| Phenylhydrazine | Starting Material | 1 | C6H8N2 | 108.14 |

| Methyl Iodide | Methylating Agent | 1 | CH3I | 141.94 |

| 4-Isopropyl-antipyrine (Propyphenazone) | Intermediate | 2 | C14H18N2O | 230.31 |

| Formaldehyde | Reagent | 2 | CH2O | 30.03 |

| N-Methyl-benzylamine | Reagent | 2 | C8H11N | 121.18 |

Experimental Protocols

Step 1: Synthesis of 4-Isopropyl-antipyrine (Propyphenazone)

This procedure is adapted from the known synthesis of propyphenazone.[1]

Reaction:

Procedure:

-

Condensation: Equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine are reacted in a suitable solvent, such as ethanol or acetic acid. The mixture is heated under reflux for several hours to facilitate the condensation and formation of the pyrazolone ring.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude intermediate pyrazolone is then purified, typically by recrystallization from a suitable solvent like ethanol.

-

Methylation: The purified intermediate pyrazolone is dissolved in a suitable solvent, such as methanol, and treated with a methylating agent like methyl iodide in the presence of a base (e.g., sodium methoxide) to introduce the methyl group at the N1 position of the pyrazolone ring.

-

Final Purification: The reaction mixture is worked up by removing the solvent, followed by extraction and purification of the final product, 4-isopropyl-antipyrine (propyphenazone), by recrystallization.

Quantitative Data:

| Parameter | Value |

| Yield | Typically moderate to high |

| Melting Point | 103-105 °C |

| Appearance | White crystalline powder |

Step 2: Synthesis of this compound via Mannich Reaction

This step involves the aminomethylation of the synthesized 4-isopropyl-antipyrine. The Mannich reaction is a classic method for C-C bond formation and introduction of an aminoalkyl group.

Reaction:

Procedure:

-

Reaction Setup: 4-Isopropyl-antipyrine is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and ethanol.

-

Addition of Reagents: An equimolar amount of N-methyl-benzylamine is added to the solution, followed by the addition of an aqueous solution of formaldehyde (formalin) or paraformaldehyde.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the product, this compound, is isolated by precipitation upon addition of water or by solvent extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data:

| Parameter | Value |

| Yield | Expected to be moderate to high |

| Melting Point | Not readily available in the literature |

| Appearance | Expected to be a crystalline solid |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for this compound, based on established chemical principles and analogous reactions. The two-step approach, involving the initial synthesis of the propyphenazone core followed by a Mannich reaction, provides a clear and logical route to the target molecule. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, pharmacology, and forensic science. Further optimization of reaction conditions and detailed analytical characterization would be necessary for a full-scale synthesis and validation of this pathway.

References

Pharmacological Profile of Famprofazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1][2][3] It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Notably, this compound is metabolized in the body to produce methamphetamine and amphetamine, a characteristic that has significant implications for its clinical use and in the context of drug testing.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.

Mechanism of Action

As a member of the pyrazolone class of NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The inhibition of prostaglandin synthesis is the cornerstone of the therapeutic effects of pyrazolone derivatives.[5]

The analgesic and anti-inflammatory effects of pyrazolone derivatives are directly linked to the reduction in prostaglandin production at the site of inflammation.[5]

Signaling Pathway of NSAID Action

Caption: Mechanism of action of this compound as a COX inhibitor.

Pharmacokinetics and Metabolism

A unique aspect of this compound's pharmacology is its extensive metabolism to pharmacologically active amphetamines.

Absorption and Distribution

Peak plasma concentrations of pyrazolone derivatives are generally observed 1 to 1.5 hours after oral administration.[5]

Metabolism

This compound is extensively metabolized in the liver. The primary metabolic pathway involves N-dealkylation, leading to the formation of methamphetamine and, subsequently, amphetamine.[10] It is estimated that 15-20% of an oral dose of this compound is converted to methamphetamine.[1] Other metabolic reactions include β-hydroxylation and p-hydroxylation.[10]

The metabolism of this compound is stereoselective, with a greater amount of (-)-methamphetamine and (-)-amphetamine being excreted compared to their respective enantiomers after the administration of racemic this compound.[10]

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

Excretion

The metabolites of this compound, including methamphetamine and amphetamine, are primarily excreted in the urine.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound's main metabolites.

| Parameter | Methamphetamine | Amphetamine | Reference(s) |

| Peak Plasma Concentration (Cmax) | Not explicitly stated | Not explicitly stated | |

| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated | Not explicitly stated | |

| Urinary Excretion | 15-20% of oral dose | [1] |

Note: Specific Cmax and Tmax values for the parent drug, this compound, are not well-documented in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's analgesic and anti-inflammatory effects are not available in the literature. However, standard in vivo models are commonly used to assess the efficacy of NSAIDs.

In Vivo Analgesic Activity Assessment

a) Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This model is used to evaluate the peripheral analgesic effects of a compound.

-

Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal contractions and stretching). Analgesic compounds reduce the number of writhes.[10][12]

-

Procedure:

-

Animals (typically mice) are divided into control and treatment groups.

-

The test compound (this compound) or vehicle (control) is administered orally or intraperitoneally.

-

After a specific pre-treatment time, a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

-

b) Hot Plate Test (Central Analgesic Activity)

This method assesses the central analgesic activity of a drug.

-

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a response (e.g., licking paws, jumping) indicates an analgesic effect.

-

Procedure:

-

A hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The baseline reaction time of each animal is recorded before drug administration.

-

The test compound or vehicle is administered.

-

At various time intervals after administration, the animals are placed on the hot plate, and the latency to the first sign of nociception is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Experimental Workflow for Analgesic Activity

Caption: General workflow for assessing in vivo analgesic activity.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a drug is measured by its ability to reduce this edema.

-

Procedure:

-

Animals (typically rats) are divided into control and treatment groups.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compound (this compound) or vehicle is administered orally.

-

After a specific time, 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

While specific data for this compound is unavailable, the following outlines a general protocol for assessing COX-1 and COX-2 inhibition.[13][14][15]

-

Principle: The assay measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. The activity is typically determined by measuring the production of prostaglandins (e.g., PGE2) or the consumption of oxygen during the enzymatic reaction.

-

Procedure (General Outline):

-

Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

The test compound (this compound) at various concentrations is pre-incubated with the respective COX isoenzyme.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is stopped after a defined incubation period.

-

The amount of prostaglandin produced is quantified using methods such as ELISA or radioimmunoassay.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

Drug Interactions and Safety Profile

-

Drug Interactions: Due to its metabolism to methamphetamine and amphetamine, this compound has the potential to interact with other drugs that affect the central nervous system.

-

Adverse Effects: As an NSAID, this compound may be associated with gastrointestinal side effects, such as gastric irritation and ulceration, although specific data on the incidence of these effects are limited.

-

Doping and Drug Testing: The presence of methamphetamine and amphetamine as metabolites can lead to positive results in standard drug tests, which is a significant consideration in sports and forensic toxicology.[11]

Conclusion

This compound is a pyrazolone-derived NSAID with established analgesic, anti-inflammatory, and antipyretic properties. Its pharmacological effects are primarily mediated through the inhibition of cyclooxygenase enzymes. A distinguishing feature of this compound is its metabolic conversion to methamphetamine and amphetamine, which has important clinical and forensic implications. While the general pharmacological profile is understood, further research is warranted to elucidate its specific COX-1/COX-2 selectivity and to provide more detailed quantitative data on its primary NSAID activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other pyrazolone derivatives.

References

- 1. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound | CAS:22881-35-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nonsteroidal Anti-Inflammatory Medications | PM&R KnowledgeNow [now.aapmr.org]

- 10. ijisrt.com [ijisrt.com]

- 11. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Inflammatory Properties of Famprofazone: A Technical Guide

Introduction

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][2] Like other NSAIDs, it is recognized for its analgesic, anti-inflammatory, and antipyretic effects.[1][2] While its clinical effects are acknowledged, detailed public-domain data from specific in vitro studies elucidating its precise anti-inflammatory mechanisms and quantitative potency are limited. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the presumed anti-inflammatory mechanisms of this compound based on its classification, and details the standard in vitro methodologies and signaling pathways relevant for its investigation.

This compound is known to be metabolized to methamphetamine and amphetamine, which can lead to positive results in tests for illicit drug use.[3][4][5] It is included on the list of prohibited substances by the World Anti-Doping Agency (WADA).[3][4]

Presumed Mechanism of Action

As a pyrazolone NSAID, the primary anti-inflammatory action of this compound is expected to be the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8][9] There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[10]

-

COX-2: Inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.[11] The selectivity of this compound for COX-1 versus COX-2 has not been extensively documented in publicly available literature.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of NSAIDs like this compound are centered on the modulation of key signaling pathways involved in the inflammatory response.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2).[8] PGH2 is subsequently converted into various biologically active prostaglandins, including PGE2, PGI2, PGD2, and PGF2α, which contribute to the signs of inflammation.[9]

Arachidonic Acid Cascade and NSAID Inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and COX-2.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[12] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[14][15]

Simplified NF-κB Signaling Pathway.

Experimental Protocols for In Vitro Assessment

To comprehensively evaluate the anti-inflammatory properties of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][10][16]

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The production of prostaglandin E2 (PGE2) is measured as an indicator of COX activity.

-

Procedure:

-

A reaction mixture containing the COX enzyme, heme, and a buffer is prepared.

-

This compound at various concentrations is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

After a defined incubation period, the reaction is stopped.

-

The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

-

Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This cell-based assay assesses the effect of a compound on the production of pro-inflammatory cytokines.[17][18][19]

-

Objective: To quantify the effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

-

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Stimulus: Lipopolysaccharide (LPS).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

LPS is then added to the wells to stimulate an inflammatory response.

-

After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using specific ELISA kits.

-

-

Data Analysis: The reduction in cytokine levels in the presence of this compound is calculated relative to the LPS-stimulated control.

-

NF-κB Nuclear Translocation Assay

This assay determines if a compound inhibits the activation of the NF-κB pathway.[12][15]

-

Objective: To assess the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

-

Methodology:

-

Cell Line: A suitable cell line that shows a robust NF-κB response (e.g., HeLa or HEK293).

-

Stimulus: TNF-α or LPS.

-

Procedure:

-

Cells are grown on coverslips in a multi-well plate.

-

The cells are pre-treated with this compound at various concentrations.

-

The cells are then stimulated with TNF-α or LPS to induce NF-κB activation.

-

After stimulation, the cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is used for detection.

-

The cellular localization of NF-κB is visualized using fluorescence microscopy.

-

-

Data Analysis: The percentage of cells showing nuclear NF-κB staining is quantified in treated versus untreated stimulated cells.

-

Experimental Workflow for Cytokine Production Assay.

Data Presentation

Table 1: Hypothetical COX Inhibition by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Control) | >10 | 0.05 | >200 |

| Ibuprofen (Control) | 5 | 20 | 0.25 |

Table 2: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Unstimulated) | < 20 | < 10 |

| LPS (1 µg/mL) | 1500 ± 120 | 800 ± 75 |

| LPS + this compound (1 µM) | Data to be determined | Data to be determined |

| LPS + this compound (10 µM) | Data to be determined | Data to be determined |

| LPS + this compound (100 µM) | Data to be determined | Data to be determined |

| LPS + Dexamethasone (1 µM) (Control) | 250 ± 30 | 150 ± 20 |

Conclusion

Based on its classification as a pyrazolone NSAID, this compound is presumed to exert its anti-inflammatory effects primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, it may modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways such as NF-κB.

The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro characterization of this compound's anti-inflammatory properties. Such studies are essential to quantify its potency, determine its selectivity for COX isoforms, and elucidate its precise molecular mechanisms of action. The resulting data will be invaluable for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C24H31N3O | CID 3326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Feprazone? [synapse.patsnap.com]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokines in chronic inflammatory arthritis. V. Mutual antagonism between interferon-gamma and tumor necrosis factor-alpha on HLA-DR expression, proliferation, collagenase production, and granulocyte macrophage colony-stimulating factor production by rheumatoid arthritis synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Famprofazone's Effects on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds, recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its mechanism of action is presumed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain pathways. However, a comprehensive review of the scientific literature reveals a notable absence of specific quantitative data (e.g., IC50, Ki values) detailing the inhibitory activity of this compound on COX-1 and COX-2 isoforms. This guide provides an in-depth overview of the theoretical framework for this compound's interaction with COX enzymes, supported by comparative data from structurally related pyrazolone and pyrazole-based NSAIDs. Furthermore, it outlines detailed experimental protocols for determining COX inhibitory activity and presents visualizations of the relevant signaling pathways and experimental workflows. A significant characteristic of this compound is its metabolism to methamphetamine and amphetamine, a factor that complicates its clinical use and has led to its inclusion on the World Anti-Doping Agency's list of prohibited substances.[2][3][4][5]

Introduction to Cyclooxygenase (COX) Enzymes and their Role in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a family of enzymes responsible for the conversion of arachidonic acid into prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[6] These lipid mediators are involved in a wide array of physiological and pathological processes.[7]

There are two primary isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6][7]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[7][8] It is the primary mediator of inflammation, pain, and fever.[6]

The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[9]

This compound and the Pyrazolone Class of NSAIDs

This compound is classified as a pyrazolone NSAID.[2] While specific inhibitory data for this compound is not publicly available, the pyrazolone and structurally similar pyrazole class of compounds includes several well-characterized COX inhibitors. To provide a comparative context, the following table summarizes the COX-1 and COX-2 inhibitory activities of various pyrazole and pyrazolone-based NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [10] |

| Piroxicam | 47 | 25 | 1.9 | [10] |

| Ramifenazone | - | - | - | [9] |

| Lonazolac | - | - | - | [9] |

| Compound 5f (Pyrazole-pyridazine hybrid) | >100 | 1.50 | >66.7 | [11] |

| Compound 6f (Pyrazole-pyridazine hybrid) | >100 | 1.15 | >86.9 | [11] |

| Compound 4a (Pyrazole-hydrazone derivative) | 5.63 | 0.67 | 8.41 | [12] |

| Compound 4b (Pyrazole-hydrazone derivative) | 6.12 | 0.58 | 10.55 | [12] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data for Ramifenazone and Lonazolac are included for structural context, though specific IC50 values were not found in the cited literature.

Signaling Pathway of COX-Mediated Inflammation

The induction of COX-2 and the subsequent production of pro-inflammatory prostaglandins are tightly regulated by complex signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), cytokines (e.g., IL-1), and growth factors, activate cell surface receptors, initiating intracellular signaling cascades.[8][13] These cascades often involve the activation of transcription factors like NF-κB, which then bind to the promoter region of the COX-2 gene, leading to increased transcription and translation of the COX-2 enzyme.[8] The newly synthesized COX-2 then metabolizes arachidonic acid into prostaglandins, which act on their respective receptors to mediate inflammatory responses.

Caption: COX-2 Signaling Pathway in Inflammation.

Experimental Protocols for Determining COX Inhibitory Activity

The following provides a generalized methodology for an in vitro assay to determine the COX-1 and COX-2 inhibitory activity of a test compound like this compound. This protocol is based on commonly used methods for evaluating NSAIDs.[10][14]

Objective

To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of human recombinant COX-1 and COX-2.

Materials

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference compounds (e.g., Celecoxib, Ibuprofen)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Experimental Workflow

Caption: Generalized Workflow for COX Inhibition Assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and reference compounds in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme solution.

-

Add the various concentrations of this compound or reference compounds to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

Measurement of Prostaglandin Production:

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Conclusion

While this compound is established as a pyrazolone-based NSAID, there is a significant gap in the scientific literature regarding its specific inhibitory effects on COX-1 and COX-2 enzymes. The anti-inflammatory, analgesic, and antipyretic properties of this compound strongly suggest that it functions, at least in part, through the inhibition of the cyclooxygenase pathway. The comparative data from other pyrazolone and pyrazole NSAIDs indicate a potential for varied COX selectivity within this structural class. The experimental protocols outlined in this guide provide a clear framework for elucidating the precise COX inhibition profile of this compound. Such studies are essential for a complete understanding of its pharmacological activity and for informing future drug development efforts. The unique metabolic pathway of this compound to amphetamines underscores the importance of a thorough characterization of its primary mechanism of action.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound as the source of methamphetamine and amphetamine in urine specimen collected during sport competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicology of Famprofazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential preclinical toxicology studies required for the safety assessment of Famprofazone. Due to the limited availability of specific preclinical data for this compound, this document outlines the standard experimental protocols based on international regulatory guidelines (ICH, OECD, FDA) and presents representative data tables populated with toxicological information for its principal metabolites, methamphetamine and amphetamine. This approach provides a robust framework for understanding the potential toxicological profile of this compound. Methodologies for acute, sub-chronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies are detailed, alongside visualizations of experimental workflows and metabolic pathways to facilitate comprehension.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. A critical aspect of its pharmacology is its metabolism in the human body to methamphetamine and amphetamine[1][2][3][4][5]. Consequently, the preclinical toxicological evaluation of this compound must consider the well-documented effects of these active metabolites. This guide serves as a foundational resource for designing and interpreting preclinical safety studies for this compound or similar compounds.

Metabolic Pathway of this compound

This compound undergoes metabolic conversion to form methamphetamine, which is further metabolized to amphetamine. Understanding this pathway is crucial for interpreting toxicological findings, as the observed effects are likely attributable to these pharmacologically active metabolites.

Metabolic conversion of this compound.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423)

-

Test Species: Rat (Sprague-Dawley or Wistar strain), typically nulliparous, non-pregnant females[6].

-

Number of Animals: A stepwise procedure is used with 3 animals per step[6].

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle[6].

-

Dose Administration: The test substance is administered orally by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions[6].

-

Dose Levels: A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg)[6]. Subsequent dosing is determined by the observed toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-administration[7][8]. A gross necropsy is performed on all animals at the end of the study.

Data Presentation: Acute Toxicity of Metabolites

| Compound | Species | Route | LD50 (mg/kg) | Observed Effects |

| Methamphetamine | Rat | Oral | 55 | Hyperactivity, tremors, convulsions, death |

| Amphetamine | Rat | Oral | 30-60 | Stereotyped behavior, anorexia, hyperthermia |

Note: The LD50 values are representative and may vary depending on the specific study conditions.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

-

Number of Animals: At least 20 animals (10 male, 10 female) per dose group[9][11].

-

Dose Administration: The test substance is administered daily via gavage or in the diet/drinking water for 90 days[9][10].

-

Dose Levels: At least three dose levels and a concurrent control group are used[9][10].

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At termination, a full necropsy and histopathological examination of organs are conducted[9][10][11].

Data Presentation: Sub-chronic/Chronic Toxicity of Metabolites

| Compound | Species | Duration | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Methamphetamine | Rat | 90 days | 1 | Central Nervous System, Heart | Neurotoxicity, cardiotoxicity, weight loss[12][13][14] |

| Amphetamine | Rat | 90 days | 5 | Central Nervous System, Liver | Behavioral changes, liver enzyme elevation[12][15] |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage. A standard battery of tests is required to assess different endpoints.[16][17]

Experimental Workflow: Standard Genotoxicity Testing Battery

Standard battery of genotoxicity assays.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations. Strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without metabolic activation[17].

-

In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage. Mammalian cells are treated with the test substance, and the formation of micronuclei is assessed[17].

-

In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in bone marrow cells of treated rodents[18][19].

Data Presentation: Genotoxicity of Metabolites

| Compound | Ames Test | In Vitro Micronucleus | In Vivo Micronucleus | Overall Assessment |

| Methamphetamine | Negative | Positive (at high concentrations) | Positive | Potential for clastogenicity at high doses |

| Amphetamine | Negative | Equivocal | Negative | Generally considered non-genotoxic |

Carcinogenicity

Carcinogenicity studies are long-term studies to identify the tumor-causing potential of a substance.

Experimental Protocol: Carcinogenicity Study in Rodents (as per ICH S1B)

-

Test Species: Typically two rodent species, often rat and mouse[20][21][22].

-

Number of Animals: At least 50 animals of each sex per dose group[20][21].

-

Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats)[20][21][23][24].

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should be the maximum tolerated dose (MTD)[20][21][23][24].

-

Observations: Comprehensive clinical observations, body weight, food consumption, and survival are monitored. A complete histopathological examination of all tissues is performed[20][21][23][24].

Data Presentation: Carcinogenicity of Metabolites

| Compound | Species | Duration | Key Findings |

| Methamphetamine | Rat | 2 years | No evidence of carcinogenicity |

| Amphetamine | Rat | 2 years | No evidence of carcinogenicity |

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)

-

Test Species: Rat[25].

-

Number of Animals: Groups of males and females (e.g., 10 per sex per group)[25].

-

Dose Administration: Males are dosed for a minimum of four weeks (including pre-mating and mating periods). Females are dosed throughout gestation and lactation[25].

-

Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed[26][27][28][29].

Data Presentation: Reproductive and Developmental Toxicity of Metabolites

| Compound | Species | Study Type | Key Findings |

| Methamphetamine | Rat | Developmental | Reduced fetal body weight, developmental delays at maternally toxic doses |

| Amphetamine | Mouse | Developmental | Increased incidence of cleft palate at high doses |

Conclusion

While specific preclinical toxicology data for this compound is not extensively published, a comprehensive safety evaluation can be inferred from established regulatory testing guidelines and the known toxicological profiles of its primary metabolites, methamphetamine and amphetamine. The primary toxicological concerns are likely to be related to the central nervous system and cardiovascular effects, consistent with the pharmacology of amphetamines[12][14][30][31][32][33][34]. The genotoxic and carcinogenic potential appears to be low. Reproductive and developmental toxicity may occur at high, maternally toxic doses. This guide provides the necessary framework for designing and interpreting a preclinical toxicology program for this compound, emphasizing a thorough evaluation of its metabolic fate and the associated toxicities of its metabolites.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ifif.org [ifif.org]

- 11. fda.gov [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methamphetamine use: a comprehensive review of molecular, preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methamphetamine Use: A Narrative Review of Adverse Effects and Related Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical pharmacology of amphetamine: implications for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. criver.com [criver.com]

- 18. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. fda.gov [fda.gov]

- 23. ema.europa.eu [ema.europa.eu]

- 24. ICH: Guideline on Testing for Carcinogenicity of Pharmaceuticals, an Addendum [vistaar.ai]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 27. fda.gov [fda.gov]

- 28. ecetoc.org [ecetoc.org]

- 29. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 30. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, ‘Ecstasy’), methamphetamine and d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Methamphetamine Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 33. researchgate.net [researchgate.net]

- 34. ovid.com [ovid.com]

Famprofazone: An Obscure NSAID with a Complex Metabolic Profile

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Despite its classification, the historical and developmental data typically available for pharmaceutical compounds are markedly absent in the public domain. The majority of available research focuses on its unique metabolism rather than its primary therapeutic applications.

Discovery and Development: A Scant History

A Focus on Metabolism

The overwhelming focus of scientific inquiry into this compound has been its metabolic conversion to methamphetamine and amphetamine.[1][2][3][4][5] This metabolic pathway has significant implications, particularly in the context of sports anti-doping and workplace drug testing, as the use of this compound can lead to positive test results for amphetamines.[1][2][5] Studies have shown that approximately 15-20% of an oral dose of this compound is metabolized into methamphetamine.[1]

Quantitative Analysis of this compound Metabolism

Several studies have quantified the urinary excretion of this compound's metabolites. The following table summarizes key quantitative data from these studies.

| Parameter | Study Population | This compound Dose | Peak Methamphetamine Concentration (Urine) | Peak Amphetamine Concentration (Urine) | Time to Peak Concentration (Post-Dose) | Citation |

| Metabolite Concentration | Healthy Volunteers | Multiple Doses | 5327 to 14,155 ng/mL | 833 to 3555 ng/mL | 12:22 to 48:45 h | [4] |

| Metabolite Concentration after Single Dose | 6 Subjects | 25 mg | 901 to 2670 ng/mL | 208 to 711 ng/mL | 2-34 h | [5] |

| Metabolite Ratio in a Case Study | 1 Athlete | Not specified | 2688 ng/mL | 462 ng/mL | Not specified | [6] |

Experimental Protocols

The methodologies for key experiments cited in the literature predominantly revolve around the detection and quantification of this compound and its metabolites in biological samples.

Urine Sample Analysis for this compound Metabolites

-

Objective: To quantify the concentration of methamphetamine and amphetamine in urine following the administration of this compound.

-

Methodology:

-

Sample Collection: Urine specimens are collected from subjects at timed intervals after the administration of a known dose of this compound.[5]

-

Screening: Immunoassay is used for the initial screening of the urine samples for the presence of amphetamines.[5]

-

Confirmation and Quantification: Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the presence and determine the precise concentrations of methamphetamine and amphetamine.[4][5]

-

Enantiomeric Analysis: To distinguish between the different stereoisomers of the metabolites, a chiral derivatizing agent, such as S-(-)-N-trifluoroacetylprolyl chloride (TPC), is used prior to GC-MS analysis.[7]

-

Visualizing the Metabolic Pathway

The metabolic conversion of this compound is a critical aspect of its pharmacology. The following diagram illustrates this process.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

The process of analyzing urine samples for this compound metabolites involves a series of steps from collection to confirmation.

Caption: Workflow for this compound metabolite analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as the Source of Methamphetamine and Amphetamine in Urine Speciman Collected During Sport Competition | Office of Justice Programs [ojp.gov]

- 7. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Famprofazone as a Potential Research Tool in Pain Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famprofazone, a pyrazolone derivative non-steroidal anti-inflammatory drug (NSAID), presents a unique profile for consideration in pain research. Its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, a cornerstone of analgesia for many NSAIDs. However, a significant characteristic of this compound is its metabolism to active amphetamine and methamphetamine, a factor that requires careful consideration in experimental design and interpretation. This technical guide provides an in-depth overview of this compound, including its known pharmacology and potential application as a research tool in pain studies. Due to a notable scarcity of research specifically utilizing this compound in preclinical pain models, this guide also incorporates methodologies and data from studies on related pyrazolone derivatives to offer a foundational framework for future investigation.

Introduction

This compound is a non-narcotic analgesic and anti-inflammatory agent.[1] As a member of the pyrazolone class of drugs, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2] While it is available in some countries for clinical use, its application in a dedicated research context for elucidating pain mechanisms is not well-documented. A critical aspect for researchers is the fact that this compound is metabolized in the body to methamphetamine and amphetamine, which can lead to positive results in tests for illicit drug use and is a prohibited substance by the World Anti-Doping Agency.[1] This metabolic pathway introduces confounding variables that must be addressed in any pain research protocol.

Core Mechanism of Action: Cyclooxygenase Inhibition

The analgesic and anti-inflammatory properties of pyrazolone derivatives, including this compound, stem from their ability to inhibit cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain and inflammation.[3] By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.

The following diagram illustrates the general signaling pathway for NSAIDs like this compound.

Metabolism of this compound

A defining feature of this compound is its in vivo conversion to psychoactive metabolites. Following oral administration, 15-20% of a dose is metabolized into methamphetamine.[4] Further metabolism to amphetamine also occurs.[5][6][7][8] This metabolic pathway is crucial for researchers to consider, as these metabolites have their own pharmacological effects, including potential analgesic and central nervous system stimulant properties, which could influence behavioral readouts in pain studies.

The following diagram outlines the metabolic conversion of this compound.

Potential Experimental Protocols for Pain Studies

In Vitro Cyclooxygenase (COX) Inhibition Assay

To quantify the direct inhibitory effect of this compound on COX-1 and COX-2, a cell-free enzyme assay can be employed.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The COX activity is measured by monitoring the oxygen consumption or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with the COX enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is stopped, and the amount of PGE2 produced is measured.

-

IC50 values are calculated from the dose-response curves.

-

The following diagram outlines the workflow for a COX inhibition assay.

In Vivo Models of Inflammatory Pain

To assess the analgesic efficacy of this compound in a more physiologically relevant context, animal models of inflammatory pain are appropriate.

Objective: To evaluate the dose-dependent analgesic effect of this compound in a rodent model of inflammatory pain.

Model: Carrageenan-induced paw edema in rats or mice.

Methodology:

-

Animals: Male or female Sprague-Dawley rats or Swiss Webster mice.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw.

-

Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to or after carrageenan injection.

-

Pain Assessment:

-

Mechanical Allodynia: Measured using von Frey filaments.

-

Thermal Hyperalgesia: Measured using a plantar test (Hargreaves apparatus).

-

Edema: Measured using a plethysmometer.

-

-

Data Analysis: Comparison of paw withdrawal thresholds, withdrawal latencies, and paw volume between this compound-treated and vehicle-treated groups.

Model of Neuropathic Pain

To investigate the potential of this compound in treating chronic pain states, a neuropathic pain model can be utilized.

Objective: To determine if this compound can alleviate mechanical allodynia in a rodent model of neuropathic pain.

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

Methodology:

-

Surgery: Loose ligation of the sciatic nerve.

-

Drug Administration: Repeated administration of this compound at various doses starting on a specific day post-surgery.

-

Pain Assessment: Mechanical allodynia assessed using von Frey filaments at multiple time points.

-

Data Analysis: Comparison of paw withdrawal thresholds between this compound-treated, sham, and vehicle-treated groups.

Quantitative Data on Related Pyrazolone Derivatives

Due to the lack of publicly available quantitative data on the analgesic efficacy of this compound in preclinical models, the following table summarizes data for other pyrazolone derivatives to provide a comparative context.

| Compound | Animal Model | Pain Test | Route of Administration | Effective Dose/Result | Reference |

| Dipyrone | Postoperative pain (human) | Pain relief | Oral | More effective than equal dose of aspirin or paracetamol | [2] |

| Dipyrone | Acute ureteral or biliary colic (human) | Pain relief | Intravenous | 2.5g similar in efficacy to pethidine 50mg | [2] |

| FR140423 | Yeast-induced hyperalgesia (rat) | Anti-hyperalgesia | Oral | 5-fold more potent than indomethacin | [9] |

| FR140423 | Carrageenan-induced paw edema (rat) | Anti-inflammatory | Oral | 2 to 3-fold more potent than indomethacin | [9] |

| Various 3-methyl pyrazolone derivatives | Acetic acid-induced writhing (mouse) | Analgesic | p.o. | Significant reduction in writhing at 400 mg/kg | [10] |

| Various 3-methyl-4-substituted benzylidene-pyrazol-5-ones | Tail-flick test (rat) | Analgesic | p.o. | Effective analgesic response at 100 mg/kg | [11] |

Considerations for Research Design

When designing studies involving this compound, several factors must be taken into account:

-

Metabolites: The presence of methamphetamine and amphetamine as active metabolites necessitates careful interpretation of behavioral data. Control groups administered these metabolites directly may be required to dissect the parent drug's contribution to the observed effects.

-

Central vs. Peripheral Effects: The central nervous system activity of the metabolites could mask or enhance the peripheral analgesic effects of this compound.

-

Dosing Regimen: The pharmacokinetics of this compound and its metabolites should be determined in the chosen animal model to establish an appropriate dosing schedule.

-

Abuse Liability: Due to its metabolism to stimulants, the abuse potential of this compound could be a relevant area of investigation but also a confounding factor in pain behavior assessment.

Conclusion

This compound's primary mechanism as a COX inhibitor makes it a candidate for pain research. However, its unique metabolism into psychoactive compounds presents both a challenge and an opportunity for novel research. While the current body of literature lacks specific preclinical pain studies on this compound, the methodologies and comparative data from related pyrazolone derivatives provide a solid foundation for its investigation. Future research should aim to delineate the analgesic effects of the parent compound from its active metabolites and to quantify its efficacy in validated animal models of pain. Such studies will be crucial in determining the true potential of this compound as a research tool in the field of pain and analgesia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

Famprofazone: A Prodrug Perspective for Researchers

An In-depth Technical Guide on the Metabolism and Bioactivation of Famprofazone

This compound, a nonsteroidal anti-inflammatory agent (NSAID) of the pyrazolone series, presents a unique case in pharmacology due to its classification as a prodrug.[1] While it possesses inherent analgesic, anti-inflammatory, and antipyretic properties, its more significant pharmacological impact and clinical considerations arise from its extensive metabolism into active psychoactive compounds, namely methamphetamine and amphetamine.[1][2][3] This guide provides a comprehensive technical overview of this compound's role as a prodrug, intended for researchers, scientists, and professionals in drug development.

Metabolic Activation of this compound

The primary mechanism behind this compound's prodrug classification is its biotransformation into active metabolites. Following oral administration, this compound undergoes rapid and extensive metabolism.[2][4] The major metabolic pathway involves N-dealkylation, which cleaves the this compound molecule to yield methamphetamine.[2][4] Approximately 15-20% of an oral dose of this compound is converted to methamphetamine.[1]

Methamphetamine itself is further metabolized to amphetamine.[2] In addition to this primary pathway, this compound is also metabolized through other routes, including beta-hydroxylation and p-hydroxylation, leading to a variety of minor metabolites.[2][4]

Key Metabolites Identified:

-

Minor Metabolites:

The metabolic conversion of this compound is stereoselective, resulting in the presence of both d- and l-enantiomers of its amphetamine and methamphetamine metabolites.[2][6][7] Studies have shown that the proportion of l-methamphetamine is typically higher than that of the d-enantiomer from the initial stages of metabolism.[7][8]

Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism in humans.

Table 1: Pharmacokinetic Parameters of this compound Metabolites

| Parameter | Value | Reference |

| Conversion to Methamphetamine | 15-20% of oral dose | [1] |

| Peak Methamphetamine Concentration | 5327 - 14,155 ng/mL | [9][10] |

| Peak Amphetamine Concentration | 833 - 3555 ng/mL | [9][10] |

| Time to Peak Concentration (Methamphetamine & Amphetamine) | 3 - 7 hours post-dose | [8] |

| Detection Time (Methamphetamine, LOD ≥ 5 ng/mL) | Up to 159 hours post-last dose | [9][10] |

| Detection Time (Amphetamine, LOD ≥ 5 ng/mL) | Up to 153 hours post-last dose | [9][10] |

Table 2: Enantiomeric Composition of Metabolites

| Metabolite | Enantiomeric Profile | Reference |

| Methamphetamine | Both d- and l-enantiomers present. The proportion of l-methamphetamine exceeds the d-enantiomer. | [2][6][7][8] |

| Amphetamine | Both d- and l-enantiomers present. Early samples show nearly equal proportions, with the l-amphetamine proportion increasing over time. | [7][8] |

Experimental Protocols for Studying this compound Metabolism

The following outlines a generalized experimental protocol for the in-vivo study of this compound metabolism, based on methodologies cited in the literature.

1. Subject Recruitment and Dosing:

-

Recruit healthy human volunteers with no prior history of methamphetamine, amphetamine, or this compound use.[9][10]

-

Administer a single oral dose of this compound (e.g., 25 mg or 50 mg).[2][3][6] For multiple-dose studies, administer the recommended dosage over a specified period.[9][10]

2. Sample Collection:

-

Collect all urine samples from subjects at timed intervals for a designated period (e.g., 48 hours to 9 days) following drug administration.[2][5][6][10]

-

Record the date and time of each collection.

-

Measure and record the pH and specific gravity of each urine sample.[10]

3. Sample Preparation and Extraction:

-

Screening: Utilize immunoassay techniques for initial screening of urine samples for the presence of amphetamines.[3]

-

Extraction: Employ liquid-liquid extraction or solid-phase extraction (e.g., Extrelut) to isolate metabolites from the urine matrix.[2][5][8]

-

Internal Standards: Add deuterated internal standards (e.g., amphetamine-d6 and methamphetamine-d11) to the samples before extraction for accurate quantification.[8]

4. Derivatization:

-

Derivatize the extracted analytes to improve their chromatographic properties and detection sensitivity. Common derivatizing agents include:

5. Analytical Instrumentation and Analysis:

-

Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][8][9][12]

-

Monitor specific ions for the detection and quantification of amphetamine and methamphetamine.[8]

-

For chiral analysis, use a capillary column capable of separating the diastereomeric derivatives.[11]

6. Data Analysis:

-

Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard.

-

Determine the enantiomeric composition by calculating the relative peak areas of the d- and l-enantiomer derivatives.

Visualizing this compound's Metabolic Fate and Study Design

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of this compound.

Caption: Generalized workflow for this compound metabolism studies.

Conclusion

The classification of this compound as a prodrug is well-established, with its primary pharmacological activity and clinical relevance stemming from its conversion to methamphetamine and amphetamine. This guide has provided a detailed technical overview of its metabolic pathways, quantitative data on metabolite formation, and a comprehensive outline of the experimental protocols used to elucidate these processes. The provided visualizations further clarify the metabolic cascade and the typical workflow for its investigation. This information is critical for researchers in drug metabolism, pharmacology, and forensic toxicology to understand the complex biotransformation of this compound and its implications.

References

- 1. This compound [medbox.iiab.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric composition of amphetamine and methamphetamine derived from the precursor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound [hero.epa.gov]